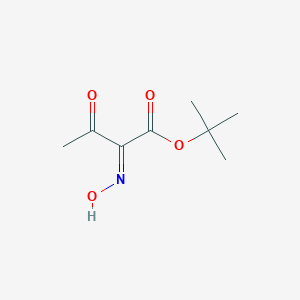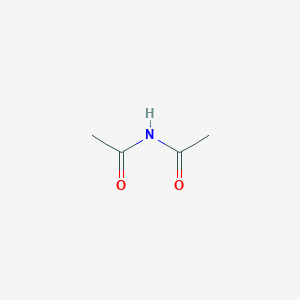
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
描述
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine is an organic compound with a triazine core substituted with three carboxyphenyl groups at the 2, 4, and 6 positions. This compound is known for its unique structural properties, which make it a valuable component in various fields, including materials science, organic electronics, and catalysis .
科学研究应用
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine has numerous applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable, porous structures.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) for its electronic properties.
Catalysis: Acts as a ligand in various catalytic processes, including CO2 reduction and hydrogenation reactions.
Biology and Medicine: Investigated for its potential in drug delivery systems and as a component in biosensors.
作用机制
Target of Action
It’s known that the compound plays a significant role in tuning the intramolecular charge transfer (ict) interactions of donor–acceptor (d–a) molecules .
Mode of Action
The compound’s mode of action involves controlling the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
Biochemical Pathways
The compound is known to influence the intramolecular charge transfer (ict) interactions of donor–acceptor (d–a) molecules, which could potentially impact various biochemical pathways .
Result of Action
The compound’s action results in controlling the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . This leads to changes in absorption maxima and photoluminescence (PL) quantum yields . The near-infrared (NIR) absorbance and the nonradiative transition of the TTM radicals contribute to their photothermal conversion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-carboxyphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
化学反应分析
Types of Reactions
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with a benzene core instead of a triazine core.
2,4,6-Tris(4-carboxyphenyl)-1,3-diaminobenzene: Contains additional amino groups, leading to different reactivity and applications.
2,4,6-Tris(4-carboxyphenyl)-3-methylaniline: Substituted with a methyl group, affecting its chemical properties.
Uniqueness
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine is unique due to its triazine core, which provides enhanced stability and electronic properties compared to similar compounds with benzene cores. This uniqueness makes it particularly valuable in applications requiring robust and stable materials .
属性
IUPAC Name |
4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFXUHUYNSYIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407529 | |
| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61414-16-2 | |
| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: H3TATB, also known as 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid, possesses three carboxylic acid groups and a nitrogen-rich triazine ring. [, , , , ] This makes it a versatile ligand, capable of binding to metal ions through multiple coordination sites. This multidentate nature facilitates the formation of stable and often porous MOF structures. [, ]
A: H3TATB has a trigonal planar geometry due to the triazine core and the three benzene rings attached to it. [, ] This rigid structure, combined with the carboxylic acid groups at the periphery, allows H3TATB to act as a three-connected node in the construction of MOFs with various topologies.
A: Research shows H3TATB's ability to coordinate with a range of metal ions, including Zinc(II) [], Yttrium(III) [, ], Cobalt(II) [], and combinations like Yttrium-Cadmium [] and Lithium-Lanthanide []. This highlights its versatility in generating diverse MOF structures with potentially different properties.
A: The specific metal ion used with H3TATB influences the coordination geometry and overall framework topology of the resulting MOF. [, ] For instance, using different ratios of Yttrium(III) precursors with H3TATB led to distinct multinuclear cluster formations within the MOF. [] Additionally, reaction conditions like solvent, temperature, and pH can significantly impact crystal growth and pore size distribution in the final MOF product. []
ANone: H3TATB-based MOFs have demonstrated potential in several applications, including:
- Gas separation and storage: Researchers have investigated their use in separating methane from impurities like CO2 and C2 hydrocarbons, showcasing their potential for natural gas purification. [, ] Some MOFs exhibit high methane storage capacity, attributed to their high surface area and suitable pore sizes. []
- Fluorescent sensing: Certain H3TATB-based MOFs exhibit fluorescence properties that are sensitive to specific metal ions like Zr4+, Cu2+, and Fe3+ in solution, suggesting their potential as chemical sensors. [, , ]
- Catalysis: A Cobalt-based MOF with H3TATB demonstrated excellent catalytic activity in the selective oxidation of aryl alkenes to aldehydes or ketones. []
- Chemodynamic Therapy: A Yttrium-based H3TATB MOF showed promise as a carrier for Mn2+ ions, enabling its use in chemodynamic therapy by effectively inhibiting tumor cell growth. []
A: Yes, stability is a crucial aspect of MOFs for practical applications. Studies have shown that some H3TATB-based MOFs, particularly those with Yttrium(III), exhibit high thermal stability, remaining intact even at temperatures up to 500°C. [] Furthermore, specific MOFs demonstrate chemical stability in various solvents and even under acidic or basic aqueous solutions, indicating their robustness for potential applications in diverse environments. [, ]
A: Yes, research has explored the interaction of H3TATB-based MOFs with guest molecules. One study investigated the impact of different alcohol guest molecules on the stacking modes of 2D H3TATB-based MOF nanosheets, revealing that polar guest molecules like alcohols influence the arrangement of these nanosheets. [] This understanding is crucial for tailoring MOF materials for applications such as separation and sensing.
ANone: Future research might focus on:
- Fine-tuning MOF properties: Exploring the impact of functional group modifications on both H3TATB and incorporated metal ions to further enhance selectivity and efficiency in applications like gas separation, catalysis, and sensing. []
- Biomedical applications: Investigating the biocompatibility and potential toxicity of H3TATB-based MOFs for drug delivery and other biomedical applications, considering their potential for targeted delivery and controlled release of therapeutic agents. []
- Understanding structure-property relationships: Employing computational modeling and simulation techniques to gain deeper insights into the relationship between MOF structure, dictated by H3TATB and metal coordination, and the resulting properties, ultimately guiding the rational design of new MOFs with tailored functionalities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)





